molecular formula C11H12BrClOS B14069470 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14069470
M. Wt: 307.63 g/mol
InChI Key: XSOJTYHQIZMXCK-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method includes:

    Bromination: The precursor compound, 3-(methylthio)phenylpropan-1-one, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

    Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus trichloride to introduce the chloropropanone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its reactive functional groups.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.

    Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones, altering the electronic properties of the molecule.

    Reduction: The carbonyl group is reduced to an alcohol, changing the molecule’s reactivity and solubility.

Comparison with Similar Compounds

    1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the methylthio group, making it less versatile in certain reactions.

    1-(3-(Methylthio)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and methylthio groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-10-5-8(7-12)4-9(6-10)11(14)2-3-13/h4-6H,2-3,7H2,1H3

InChI Key

XSOJTYHQIZMXCK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)C(=O)CCCl)CBr

Origin of Product

United States

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